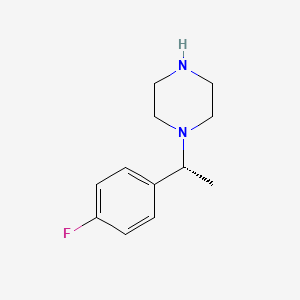

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine

描述

Significance of Chiral Nitrogen Heterocycles in Contemporary Organic Chemistry

Chiral nitrogen heterocycles are fundamental structural motifs that are omnipresent in a vast array of biologically active compounds, including a significant portion of pharmaceuticals and natural products. Their rigid frameworks often serve as key pharmacophores, dictating the three-dimensional orientation of functional groups and thereby influencing molecular recognition and biological activity. The precise stereochemical control offered by these chiral scaffolds is paramount in modern drug discovery and development, where the desired therapeutic effect is often associated with a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Consequently, the development of synthetic methodologies to access enantiomerically pure nitrogen heterocycles remains a vibrant and critical area of research in organic chemistry.

The Piperazine (B1678402) Scaffold as a Versatile Chiral Building Block

Among the diverse array of nitrogen heterocycles, the piperazine ring has emerged as a "privileged scaffold" in medicinal chemistry. rsc.org This six-membered ring containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of structural rigidity and conformational flexibility. The introduction of chirality into the piperazine core, either at the carbon or nitrogen atoms, exponentially increases its utility as a versatile building block in asymmetric synthesis. rsc.orgnih.gov Chiral piperazines can be employed as chiral auxiliaries, ligands for asymmetric catalysis, or as integral components of the final target molecule, imparting specific stereochemical properties. organic-chemistry.org The presence of two nitrogen atoms allows for differential functionalization, enabling the construction of complex molecules with diverse functionalities and spatial arrangements. nih.gov The development of efficient and stereoselective methods for the synthesis of carbon-substituted piperazines is an area of ongoing research, aiming to unlock new chemical space for drug discovery. rsc.org

Contextualizing (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine within Current Chiral Amine Research

This compound represents a specific example of a chiral piperazine derivative that embodies the structural features sought after in modern chiral amine research. This compound possesses a stereogenic center at the benzylic position, directly attached to one of the piperazine nitrogen atoms. The presence of a 4-fluorophenyl group can influence the molecule's electronic properties and its potential interactions with biological targets.

While specific research detailing the extensive applications of this compound in advanced organic synthesis is not widely documented in publicly available literature, its structure is representative of a class of chiral amines that are of significant interest. Chiral benzylic amines are valuable precursors and intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The piperazine moiety in this compound provides a handle for further chemical modification, allowing for its incorporation into larger, more complex molecular frameworks. The "R" configuration at the chiral center is crucial, as different enantiomers of a molecule can exhibit distinct biological activities.

The synthesis of analogs of this compound, such as those involving different substituents on the phenyl ring or modifications to the piperazine core, is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize pharmacological properties. researchgate.net For instance, derivatives of 1-(4-fluorophenyl)piperazine (B120373) have been investigated for various biological activities, underscoring the importance of this chemical scaffold. acs.org

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 862270-48-2 |

| Molecular Formula | C₁₂H₁₇FN₂ |

| Molecular Weight | 208.28 g/mol |

Further research into the specific applications of this compound would be beneficial to fully elucidate its potential as a chiral building block in advanced organic synthesis. Its structural characteristics, however, firmly place it within the important class of chiral amines that are essential for the development of new and innovative chemical entities.

Structure

3D Structure

属性

IUPAC Name |

1-[(1R)-1-(4-fluorophenyl)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOPJIYWTHRKKU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587802 | |

| Record name | 1-[(1R)-1-(4-Fluorophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862270-48-2 | |

| Record name | 1-[(1R)-1-(4-Fluorophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 1 1 4 Fluorophenyl Ethyl Piperazine and Its Chiral Derivatives

General Approaches to Chiral Piperazine (B1678402) Ring Systems

The construction of chiral piperazine ring systems can be achieved through several strategic approaches, each with its own advantages and limitations. These methods can be broadly categorized into strategies that build the chiral ring from acyclic precursors and those that resolve a racemic mixture.

Two-Component Cyclization Strategies

Two-component cyclization strategies are a cornerstone in the synthesis of piperazine rings, involving the formation of the heterocyclic structure from two distinct molecular fragments. When chirality is a consideration, these strategies often rely on the use of chiral building blocks or diastereoselective reactions.

One such approach is the diastereoselective reductive cyclization. For instance, a simple and effective synthesis of trans-aryl-substituted piperazines has been described using a Brønsted acid and manganese(0) for the reductive cyclization of imines. nih.gov Another powerful strategy is the palladium-catalyzed carboamination of N1-aryl-N2-allyl-1,2-diamines with an aryl bromide, which allows for a modular and asymmetric synthesis of cis-2,6-disubstituted piperazines from readily available amino acid precursors. nih.gov This method is notable for being one of the first examples of 6-membered ring formation via palladium-catalyzed carboamination of unsaturated amines with aryl halides, yielding products with high diastereomeric ratios (14-20:1) and excellent enantiomeric excess (>97% ee). nih.gov

Furthermore, the cyclization of peptoids has been controlled to form chiral diketopiperazines, which can serve as precursors to chiral piperazines. osti.gov A general approach for the synthesis of piperazines with substituents at both carbon and nitrogen atoms involves the sequential double Michael addition of nitrosoalkenes to primary amines to create bis(oximinoalkyl)amines, followed by a stereoselective catalytic reductive cyclization of the oxime groups. nih.gov The predominant formation of cis-2,6-isomers is explained by the addition of dihydrogen from the less hindered side of the C=N bond in a dihydropyrazine (B8608421) intermediate. nih.gov

Enantioselective Organometallic Addition Reactions

Enantioselective organometallic addition reactions represent a powerful tool for the stereocontrolled formation of carbon-carbon bonds, which can be pivotal in establishing the stereocenters of chiral piperazine precursors. While direct addition to a pre-formed piperazine ring is less common, the synthesis of chiral 1,2-diamines, the key building blocks for piperazines, frequently employs this methodology.

The catalytic enantioselective 1,2-addition of organometallic reagents to carbonyl compounds is a well-established method for creating chiral alcohols, which can be further elaborated into chiral amines. nih.gov For example, alkylzirconium reagents, generated in situ from alkenes via hydrozirconation, can be added enantioselectively to aldehydes in the presence of a chiral catalyst. mdpi.com This approach is compatible with a range of functional groups. mdpi.com

While the direct application to piperazine synthesis is often indirect, the principles are clear. One could envision the enantioselective addition of an organometallic reagent to an α-amino aldehyde or a related electrophile to generate a chiral β-amino alcohol. This intermediate can then be converted into a chiral 1,2-diamine, a direct precursor for a chiral piperazine. The development of catalytic systems that allow for the enantioselective addition of organometallic reagents to imines is also highly relevant, as this directly leads to chiral amines.

A notable example in a related heterocyclic system involves the addition of organometallic reagents to chiral N-methoxylactams to produce hemiaminals, which are then diastereoselectively reduced to yield cis-substituted piperidines. nih.gov This strategy highlights the potential for organometallic additions to be a key step in the asymmetric synthesis of nitrogen-containing heterocycles.

Classical Optical Resolution Techniques for Racemic Mixtures

Classical optical resolution remains a widely used and practical method for obtaining enantiomerically pure compounds, including piperazine derivatives. This technique involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.

The success of this method hinges on the selection of an appropriate resolving agent and crystallization solvent. For basic compounds like piperazines, chiral acids such as tartaric acid derivatives, camphorsulfonic acid, or mandelic acid are commonly employed as resolving agents.

Asymmetric Synthetic Routes to (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine and Analogs

The direct asymmetric synthesis of specifically substituted chiral piperazines, such as this compound, often requires more tailored and sophisticated approaches. Among the most powerful of these are methods based on asymmetric catalysis.

Catalytic Asymmetric Hydrogenation of Pyrazine (B50134) Precursors

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. In the context of piperazine synthesis, the asymmetric hydrogenation of substituted pyrazines or their activated derivatives (e.g., pyrazinium salts) offers a direct route to enantiomerically enriched piperazines. researchgate.netacs.org

The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring can pose challenges, as these can lead to catalyst inhibition. dicp.ac.cn To circumvent this, pyrazines are often activated to disrupt their aromaticity and facilitate hydrogenation. acs.org Activation can be achieved by reaction with alkyl halides to form pyrazinium salts, which are more susceptible to reduction. acs.org

A facile method for the synthesis of a wide range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives, has been developed through the iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides, achieving up to 96% enantiomeric excess (ee). acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities, which can then be converted to the corresponding chiral piperazines. dicp.ac.cnrsc.org

Development of Iridium-Based Catalytic Systems

Iridium-based catalysts have proven to be particularly effective for the asymmetric hydrogenation of various nitrogen-containing heterocycles, including pyrazine derivatives. thieme-connect.comnih.gov The development of chiral phosphine (B1218219) ligands for iridium has been a key factor in achieving high enantioselectivities.

For the asymmetric hydrogenation of 3-substituted pyrazinium salts, iridium catalysts bearing Josiphos-type ligands have demonstrated broad substrate scope and excellent selectivity, with enantiomeric excesses up to 92%. researchgate.net In the case of 3,5- and 2,3-disubstituted pyrazinium salts, other chiral ligands such as Segphos and other proprietary ligands have been successfully employed to yield piperazines with high enantioselectivities. rsc.org

Furthermore, iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts has been achieved, providing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) derivatives with up to 95% ee. acs.orgacs.org A key feature of this reaction is the addition of cesium carbonate, which enhances the conversion and prevents racemization of the product. acs.orgacs.org The resulting chiral piperazine-containing fused ring systems are found in various bioactive molecules. acs.org

The table below summarizes the performance of different iridium-based catalytic systems in the asymmetric hydrogenation of various pyrazine and related heterocyclic precursors.

| Catalyst System | Substrate Type | Product Type | Max. Enantiomeric Excess (ee) |

| Ir/(R,Sp)-Josiphos | 3-Substituted Pyrazinium Salts | Chiral Piperazines | 92% |

| Ir/(R)-Segphos | 3,5-Disubstituted Pyrazinium Salts | Chiral Piperazines | High |

| Ir/(S,S)-Ligand | 2,3-Disubstituted Pyrazinium Salts | Chiral Piperazines | High |

| Iridium Catalyst | Pyrrolo[1,2-a]pyrazinium Salts | Chiral Tetrahydropyrrolo[1,2-a]pyrazines | 95% |

| Iridium(III) Chiral Diphosphine Complexes | Tosylamido-Substituted Pyrazines | Chiral Tetrahydropyrazines | High |

These iridium-catalyzed systems demonstrate the power of asymmetric hydrogenation for the efficient synthesis of chiral piperazines and their analogs. The modularity of these catalytic systems, allowing for the tuning of the chiral ligand to the specific substrate, provides a versatile platform for accessing a wide range of enantiomerically pure piperazine derivatives.

Role of Chiral Diphosphine Ligands (e.g., (S)-p-Tol-BINAP)

Chiral diphosphine ligands are paramount in asymmetric catalysis, particularly in transition metal-catalyzed reactions, for establishing stereocenters with high enantioselectivity. Ligands such as (S)-p-Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

In the context of synthesizing chiral piperazine derivatives, iridium complexes featuring chiral diphosphine ligands like (S)-p-Tol-BINAP have been instrumental. These catalytic systems are particularly effective in asymmetric ring-opening reactions of oxabicyclic alkenes with N-substituted piperazines. While not a direct synthesis of this compound, this methodology provides a powerful route to chiral N-substituted piperazines, which can be precursors or analogues. The iridium catalyst, coordinated with (S)-p-Tol-BINAP, facilitates the nucleophilic attack of the piperazine on the alkene, leading to the formation of a new C-N bond and the creation of stereocenters with controlled configuration. The bulky and conformationally restricted structure of the BINAP ligand effectively shields one face of the substrate, compelling the nucleophile to attack from the less hindered side, thus inducing high enantioselectivity.

Computational studies have elucidated that the steric repulsions between the tolyl groups of the (S)-p-Tol-BINAP ligand and the substituents on the substrate in the transition state are key to the observed enantioselectivity. The transition state leading to the major enantiomer is significantly lower in energy than the one leading to the minor enantiomer.

| Ligand | Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Yield (%) |

| (S)-p-Tol-BINAP | [Ir(COD)Cl]2 | Asymmetric Ring-Opening | Up to 95% | High |

| (S)-BINAP | [Ir(COD)Cl]2 | Asymmetric Ring-Opening | Moderate | High |

| Ferrocene-based diphosphines | [Ir(COD)Cl]2 | Asymmetric Ring-Opening | Low to Moderate | High |

Optimization of Reaction Parameters (Additives, Solvent Systems, Temperature)

The efficacy of asymmetric catalytic reactions is profoundly influenced by the reaction conditions. Optimization of parameters such as additives, solvents, and temperature is crucial for achieving high yields and enantioselectivities.

Additives: In iridium-catalyzed asymmetric ring-opening reactions, the addition of certain salts can have a significant impact. For instance, the inclusion of ammonium (B1175870) iodide (NH4I) has been shown to enhance the reaction rate and, in some cases, the enantioselectivity. The iodide ion is believed to facilitate the catalytic cycle, potentially by influencing the nature of the active iridium species.

Solvent Systems: The choice of solvent is critical as it can affect the solubility of the catalyst and substrates, the stability of intermediates, and the geometry of the transition state. A range of solvents are typically screened, from non-polar solvents like toluene (B28343) and dichloromethane (B109758) (DCM) to more polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane. The optimal solvent often provides a balance of solubility and minimal interference with the chiral induction process.

Temperature: Temperature plays a dual role in these reactions. Lowering the temperature generally enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this often comes at the cost of a reduced reaction rate. Therefore, a compromise must be found where an acceptable reaction time is achieved without significantly compromising the enantiomeric excess. For some iridium-catalyzed reactions, temperatures ranging from ambient to 50 °C have been found to provide a good balance between reactivity and selectivity.

| Parameter | Condition | Effect on Yield | Effect on Enantioselectivity |

| Additive | With NH4I | Increased | Can be enhanced |

| Without Additive | Lower | Generally lower | |

| Solvent | Toluene | Good | High |

| THF | Moderate | Moderate | |

| DCM | Good | Moderate to High | |

| Temperature | 25 °C | Moderate | High |

| 50 °C | High | Slightly lower | |

| 0 °C | Low | Potentially higher |

Asymmetric Alkylation Reactions Employing Chiral Catalysts

Asymmetric alkylation provides a direct approach to establishing the chiral center in this compound. This can be conceptually achieved through the alkylation of a piperazine nucleophile with a suitable electrophile bearing the 4-fluorophenyl group, in the presence of a chiral catalyst.

One prominent strategy involves the use of chiral phase-transfer catalysts. These catalysts, often derived from cinchona alkaloids, can facilitate the enantioselective alkylation of N-nucleophiles. In a hypothetical synthesis of the target compound, piperazine could be reacted with 1-(4-fluorophenyl)ethyl bromide under phase-transfer conditions with a chiral catalyst. The catalyst would form a chiral ion pair with the piperazine anion, guiding its approach to the electrophile and thereby controlling the stereochemistry of the newly formed C-N bond.

Another approach is the asymmetric lithiation-trapping of an N-Boc protected piperazine. This method utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with an organolithium base to deprotonate the piperazine ring enantioselectively. The resulting chiral organolithium intermediate can then be trapped with an electrophile, such as 1-(4-fluorophenyl)ethanone followed by reduction, to introduce the desired chiral side chain. The stereochemical outcome is dictated by the chiral ligand used in the deprotonation step.

Enantioselective Ring-Opening Transformations

As previously mentioned, the iridium-catalyzed asymmetric ring-opening (ARO) of oxabicyclic alkenes is a powerful method for the synthesis of chiral N-substituted piperazines. nih.govresearchgate.netmdma.ch This reaction typically involves the use of a prochiral oxabenzonorbornadiene derivative and a piperazine nucleophile. In the presence of a chiral iridium catalyst, such as one derived from [Ir(COD)Cl]2 and a chiral diphosphine ligand like (S)-p-Tol-BINAP, the piperazine attacks one of the allylic positions of the alkene, leading to a ring-opened product with high enantiomeric excess. nih.govresearchgate.netmdma.ch

The reaction proceeds via a π-allyl iridium intermediate. The chiral ligand environment around the iridium center dictates which face of the π-allyl system is preferentially attacked by the piperazine nucleophile, resulting in the formation of one enantiomer in excess. This methodology has been successfully applied to a variety of N-substituted piperazines, demonstrating its potential for creating a diverse library of chiral piperazine-containing compounds. nih.govresearchgate.netmdma.ch

Strategic Derivatization and Chemical Modification of the Piperazine Core

Once the chiral core of this compound is synthesized, its properties can be further tuned through derivatization of the second nitrogen atom of the piperazine ring.

N-Alkylation and Acylation Reactions for Functionalization

The secondary amine of the piperazine ring in this compound is a versatile handle for introducing a wide range of functional groups through N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by reacting the piperazine derivative with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate or triethylamine (B128534). The base serves to neutralize the hydrohalic acid formed during the reaction. The choice of solvent can influence the reaction rate, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred. This method allows for the introduction of various alkyl chains, including those with additional functional groups, thereby enabling the exploration of structure-activity relationships.

N-Acylation: Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is commonly carried out using acyl chlorides or acid anhydrides as the acylating agents. The reaction is typically performed in the presence of a base, such as triethylamine or pyridine, to scavenge the acid byproduct. N-acylation can be used to introduce a wide variety of substituents, including aromatic and heteroaromatic rings, which can significantly alter the pharmacological profile of the parent molecule.

| Reaction Type | Reagent | Base | Solvent | Typical Product |

| N-Alkylation | Methyl iodide | K2CO3 | DMF | (R)-1-(1-(4-Fluorophenyl)ethyl)-4-methylpiperazine |

| Benzyl bromide | Et3N | Acetonitrile | (R)-1-Benzyl-4-(1-(4-fluorophenyl)ethyl)piperazine | |

| N-Acylation | Acetyl chloride | Pyridine | DCM | (R)-1-(4-(1-(4-Fluorophenyl)ethyl)piperazin-1-yl)ethan-1-one |

| Benzoyl chloride | Et3N | THF | (R)-(4-(1-(4-Fluorophenyl)ethyl)piperazin-1-yl)(phenyl)methanone |

Applications of Click Chemistry in Piperazine Conjugation

The piperazine scaffold is a versatile platform for the development of complex molecular architectures, and "click chemistry" offers an efficient and specific method for its functionalization. The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between two molecules. For a molecule such as this compound, this methodology allows for its conjugation to a wide array of other molecules, including biomolecules, fluorescent tags, or polymers, by first introducing either an azide (B81097) or a terminal alkyne functionality onto the piperazine ring.

To prepare this compound for click chemistry, the secondary amine of the piperazine ring can be derivatized. For instance, an N-alkylation reaction with a short linker containing a terminal alkyne, such as propargyl bromide, would yield an alkynylated piperazine. Alternatively, reaction with a short-chain haloalkane bearing an azide group, like 2-azidoethyl chloride, would produce an azido-functionalized piperazine. These functionalized piperazine derivatives can then readily participate in CuAAC reactions.

The resulting triazole ring from the click reaction is not merely a linker; it is a rigid, aromatic unit that can influence the biological activity and pharmacokinetic properties of the parent molecule. The stability of the triazole ring to metabolic degradation makes it an attractive isostere for other functional groups in drug design.

Below is a table illustrating potential click chemistry modifications of a piperazine core, which are applicable to this compound.

| Piperazine Derivative | Reactant for Click Reaction | Resulting Conjugate Structure (Schematic) | Potential Application |

| N-Propargyl-(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine | Azide-functionalized molecule (e.g., azido-PEG) | Piperazine-triazole-Molecule | Enhanced solubility and pharmacokinetic properties |

| N-(2-Azidoethyl)-(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine | Alkyne-functionalized biomolecule (e.g., alkyne-modified peptide) | Piperazine-triazole-Biomolecule | Targeted drug delivery |

| N-Propargyl-(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine | Azide-functionalized fluorescent dye | Piperazine-triazole-Dye | Molecular imaging and diagnostics |

Preparation and Utility of Intermediates for Stereocontrolled Synthesis

The synthesis of enantiomerically pure this compound relies heavily on the preparation and use of chiral intermediates to control the stereochemistry at the benzylic position. A key and readily available intermediate for this purpose is (R)-1-(4-fluorophenyl)ethylamine. fishersci.co.uk The stereocenter in this precursor is then incorporated into the final molecule. There are two primary strategies for the stereocontrolled synthesis of the target compound utilizing such intermediates: N-alkylation of piperazine with a chiral electrophile, and asymmetric reductive amination.

N-Alkylation with Chiral Electrophiles:

This approach involves the reaction of a piperazine derivative, which can be mono-protected to prevent double alkylation, with a chiral electrophile containing the (R)-1-(4-fluorophenyl)ethyl moiety. The electrophile is typically a halide or a sulfonate ester, which can be synthesized from a chiral precursor.

A common precursor for the chiral electrophile is (R)-1-(4-fluorophenyl)ethanol. This alcohol can be obtained through various methods, including the asymmetric reduction of 4-fluoroacetophenone using chiral catalysts or by enzymatic resolution of the racemic alcohol. Once the chiral alcohol is obtained, it can be converted into a good leaving group, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride. Alternatively, it can be converted to the corresponding chloride or bromide. The resulting chiral electrophile can then be used to alkylate the piperazine nitrogen, proceeding with inversion of configuration if an SN2 mechanism is followed, or retention if a double inversion process is employed.

Asymmetric Reductive Amination:

An alternative strategy is the reductive amination of 4-fluoroacetophenone in the presence of piperazine and a chiral auxiliary or a chiral reducing agent. This method constructs the chiral center during the formation of the carbon-nitrogen bond. For instance, the condensation of 4-fluoroacetophenone with a chiral amine can form a chiral imine, which is then reduced diastereoselectively. The chiral auxiliary is subsequently removed to yield the desired product.

The utility of (R)-1-(4-fluorophenyl)ethylamine as a key intermediate is underscored by its commercial availability, often produced via chiral resolution of the racemic amine. fishersci.co.uk Chiral resolution separates the enantiomers of a racemic mixture, commonly by forming diastereomeric salts with a chiral resolving agent.

The following table summarizes various methods for the preparation of the key chiral intermediate, (R)-1-(4-fluorophenyl)ethylamine.

| Method | Description | Key Reagents | Advantages |

| Chiral Resolution | Separation of enantiomers from a racemic mixture of 1-(4-fluorophenyl)ethylamine. wikipedia.org | Chiral resolving agents (e.g., tartaric acid derivatives, camphorsulfonic acid). onyxipca.com | Well-established, scalable. |

| Asymmetric Reduction | Reduction of 4-fluoroacetophenone to the corresponding chiral alcohol, followed by conversion to the amine. | Chiral catalysts (e.g., Noyori-type catalysts), chiral boranes. | High enantioselectivity. |

| Enzymatic Resolution | Selective acylation or hydrolysis of one enantiomer of racemic 1-(4-fluorophenyl)ethanol (B1199365) or a derivative, followed by conversion to the amine. | Lipases, esterases. | Mild reaction conditions, high enantioselectivity. |

Stereochemical Aspects and Enantioselective Control

Fundamental Principles of Stereocontrol in Chiral Molecule Synthesis

Stereocontrol is the ability to direct a chemical reaction to form a specific stereoisomer. numberanalytics.com This control is fundamental in asymmetric synthesis, where a chiral feature is used to influence the reaction's transition state, favoring one enantiomeric pathway over another. wikipedia.org The core principles rely on creating a discernible energy difference between the pathways leading to different stereoisomers.

Key strategies for achieving stereocontrol include:

Substrate Control: A pre-existing chiral center in the starting material directs the formation of a new stereocenter.

Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. It is removed in a subsequent step. ethz.ch

Reagent Control: A chiral reagent is used to deliver a functional group in a stereoselective manner.

Catalyst Control: A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction, regenerating after each catalytic cycle. rijournals.com

Reactions can be under either kinetic or thermodynamic control. rsc.org In kinetically controlled processes, the product ratio is determined by the relative energies of the transition states leading to the different stereoisomers; the product that is formed faster predominates. rsc.org In thermodynamically controlled reactions, the product distribution reflects the relative stabilities of the products themselves, with the more stable product being favored at equilibrium. rsc.org Most enantioselective syntheses are conducted under kinetic control to lock in a specific, albeit not always the most stable, stereochemical configuration.

The concept of double stereodifferentiation arises when a chiral reagent or catalyst interacts with an already chiral substrate. rsc.org The interaction can be either "matched," where the intrinsic stereochemical preferences of the substrate and the catalyst align, leading to high diastereoselectivity, or "mismatched," where they oppose each other, resulting in lower selectivity. rsc.org

Evaluation and Achievement of High Enantiopurity and Enantioselectivity

The success of an asymmetric synthesis is measured by its ability to produce the desired enantiomer in high purity. Enantioselectivity is quantified by the enantiomeric excess (ee), which describes the degree to which one enantiomer is favored over the other. numberanalytics.com It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the two enantiomers. A high enantiomeric excess is crucial in drug development, as the "wrong" enantiomer can be inactive or even cause harmful effects, as exemplified by the thalidomide (B1683933) tragedy. numberanalytics.com

Achieving high enantioselectivity requires careful optimization of reaction parameters such as the catalyst, solvent, temperature, and pressure. numberanalytics.comnih.gov Lowering the reaction temperature, for instance, can often increase selectivity by amplifying the small energy differences between diastereomeric transition states. numberanalytics.com

The determination of enantiomeric excess is a critical analytical step. nih.gov Common methods for this chiral analysis are summarized in the table below.

| Method | Principle | Common Application |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. | Widely used for accurate and routine determination of ee for a broad range of compounds. nih.gov |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a column with a chiral stationary phase. | Suitable for volatile and thermally stable chiral molecules. nih.gov |

| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation on a chiral stationary phase, often providing faster separations than HPLC. nih.gov | An increasingly popular and "greener" alternative to HPLC. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral solvating or derivatizing agents to convert enantiomers into diastereomers, which have distinct NMR spectra. | Provides structural information in addition to enantiomeric ratio. |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The degree of rotation is proportional to the concentration of the excess enantiomer. wikipedia.org | A traditional method, now often used for qualitative confirmation rather than precise ee determination. |

Rational Design of Chiral Catalysts and Auxiliaries in Piperazine (B1678402) Synthesis

The piperazine ring is a privileged scaffold in medicinal chemistry, but the synthesis of carbon-substituted chiral piperazines has been a significant challenge. caltech.edursc.org Modern strategies increasingly rely on asymmetric catalysis to install chirality efficiently.

Chiral amino alcohols are a versatile class of catalysts and ligands in asymmetric synthesis. polyu.edu.hkwestlake.edu.cn Often derived from readily available natural amino acids, their structures provide a rigid scaffold where a Lewis basic nitrogen and a hydroxyl group can coordinate to reagents, creating a well-defined chiral environment. polyu.edu.hknih.gov In the context of piperazine synthesis, these catalysts can be employed in various transformations, including asymmetric additions to aldehydes or imines, which can serve as precursors to the piperazine core. westlake.edu.cnnih.gov For example, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed to produce chiral β-amino alcohols, which are key synthons for nitrogen-containing heterocycles. westlake.edu.cn The catalyst's structure can be fine-tuned to optimize stereoselectivity by modifying the steric and electronic properties of its substituents. polyu.edu.hk

Chiral guanidines and their derivatives have emerged as powerful organocatalysts due to their strong basicity and ability to act as hydrogen-bond donors. researchgate.netrsc.org In asymmetric synthesis, they can function in several ways:

Brønsted Base Catalysis: The high basicity allows for the deprotonation of pro-nucleophiles to generate chiral enolates.

Hydrogen-Bonding Catalysis: The N-H groups can form hydrogen bonds with substrates, activating them and controlling their orientation in the transition state. researchgate.net

Phase-Transfer Catalysis: Chiral guanidinium (B1211019) salts can act as phase-transfer catalysts, shuttling anionic reagents from an aqueous or solid phase into an organic phase where the asymmetric reaction occurs. rsc.org

Ion-Pairing Catalysis: The chiral guanidinium cation can form a tight ion pair with an anionic intermediate or reagent, effectively shielding one face and directing the approach of an electrophile to the other. acs.orgwikipedia.org This strategy, known as asymmetric counteranion-directed catalysis, leverages strong ionic interactions to achieve high levels of stereocontrol. wikipedia.org

Transition metal catalysis is one of the most powerful tools for asymmetric synthesis. numberanalytics.com In particular, the asymmetric hydrogenation of unsaturated precursors is a highly efficient method for creating chiral centers. The synthesis of chiral piperazines can be achieved via the hydrogenation of pyrazine (B50134) precursors. rsc.orgacs.org

Iridium and Rhodium complexes featuring chiral bisphosphine ligands are highly effective for this transformation. acs.orgnih.gov The ligand, which coordinates to the metal center, creates a chiral pocket around the active site. The substrate coordinates to the metal, and the steric and electronic properties of the ligand dictate the facial selectivity of hydrogen addition. nih.gov

A notable example is the iridium-catalyzed asymmetric hydrogenation of pyrazinium salts. acs.org This method provides access to a wide range of chiral piperazines with high enantioselectivity. The performance of the catalyst is highly dependent on the specific chiral ligand used.

| Ligand (Catalyst System) | Substrate | Product ee (%) | Reference |

| (R)-MeO-BIPHEP (Ir) | 2-phenyl-pyrazinium salt | 71 | acs.org |

| (R)-SynPhos (Ir) | 2-phenyl-pyrazinium salt | 75 | acs.org |

| (R,R)-f-spiroPhos (Ir) | 2-phenyl-pyrazinium salt | 71 | acs.org |

| (S,S,R,R)-TangPhos (Ir) | 2-phenyl-pyrazinium salt | 72 | acs.org |

| JosiPhos L4 (Ir) | 2-phenyl-pyrazinium salt | 79 | acs.org |

| JosiPhos L4 (Ir) | 2-(2-isopropoxycarbonyl)benzyl substituted pyrazinium salt | 88 | acs.org |

As shown in the table, ligands from the JosiPhos family provided superior results in this specific reaction, highlighting the importance of rational ligand design and screening to achieve high enantioselectivity. acs.org The repulsive interactions between substituents on the substrate and the bulky groups on the chiral ligand are often the key factor in determining the stereochemical outcome. nih.gov

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry of reactants, catalysts, and intermediates directly influences the energy of the transition states, which in turn governs the reaction pathway and the distribution of products. numberanalytics.comrijournals.com When a reaction occurs at a chiral center, the outcome can be retention, inversion, or racemization of the original configuration. lumenlearning.com

Retention of Configuration: The new bond is formed at the same position as the bond that was broken, preserving the stereochemistry.

Inversion of Configuration: The reaction proceeds in a way that inverts the stereocenter, such as in a classic SN2 reaction. lumenlearning.com

Racemization: Both enantiomers are formed in equal amounts, typically because the reaction proceeds through a planar, achiral intermediate (like a carbocation), which can be attacked from either face with equal probability. lumenlearning.com

In diastereoselective reactions, where a new chiral center is formed in a molecule that already contains one, the existing stereocenter influences the approach of the reagent. This leads to the formation of diastereomers in unequal amounts. For example, in the Diels-Alder reaction, the stereochemistry of the dienophile influences whether the endo or exo product is formed preferentially. researchgate.net The relative stability of the transition states leading to the different diastereomers determines the product ratio. researchgate.net Understanding these subtle energetic differences and how they are influenced by steric and electronic factors is paramount for predicting and controlling the stereochemical outcome of a reaction. numberanalytics.comacs.org

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography Studies of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine and its Analogs

X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. Studies on this compound and its analogs have provided critical data on their solid-state conformations, molecular geometries, and the non-covalent interactions that govern their crystal packing.

Crystallographic studies of piperazine (B1678402) derivatives consistently show that the piperazine ring typically adopts a chair conformation, as this is the most thermodynamically stable arrangement. nih.govnih.gov For instance, in the crystal structure of 1-[bis(4-fluorophenyl)methyl]piperazine (B154382), the piperazine ring is in a near-ideal chair conformation. nih.gov Similarly, in (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one, the piperazine ring also adopts a chair conformation. scielo.org.za In the case of 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine, the N-bonded substituents are found in equatorial positions, which is a common feature to minimize steric hindrance. nih.gov The dihedral angle between the two fluorobenzene (B45895) rings in 1-[bis(4-fluorophenyl)methyl]piperazine is reported to be 73.40 (3)°. nih.gov

While the chair conformation is predominant, the boat conformation can be observed when the piperazine ring is part of a macrocyclic structure and is involved in metal coordination. nih.gov The specific geometric parameters, such as bond lengths and angles, are generally within the expected ranges for similar structures. nih.gov

Table 1: Selected Crystallographic Data for Piperazine Analogs

| Compound | Crystal System | Space Group | Piperazine Conformation | Key Geometric Features |

|---|---|---|---|---|

| 1-[bis(4-fluorophenyl)methyl]piperazine nih.gov | Not specified | Not specified | Chair | Dihedral angle between fluorophenyl rings: 73.40 (3)° |

| 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine nih.gov | Monoclinic | P21/c | Chair | N-bonded substituents in equatorial positions |

| (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one scielo.org.za | Monoclinic | P21/c | Chair | - |

The packing of molecules in a crystal lattice is directed by a network of intramolecular and intermolecular interactions. In piperazine derivatives, hydrogen bonds are a dominant feature. nih.gov For instance, in the crystal structure of piperazine itself, molecules are linked into sheets by N-H···N hydrogen bonds. strath.ac.uk

In more complex analogs, other types of interactions become significant. In the crystal of 1,4-dibenzylpiperazines bearing nitrile groups, the packing is dominated by C—H···N and C—H···π interactions. nih.gov For 1-[bis(4-fluorophenyl)methyl]piperazine, weak C—H···F contacts are observed. nih.gov The analysis of the Hirshfeld surface and 2D fingerprint plots can be used to distinguish and quantify different types of intermolecular contacts, such as O···H, C···H, and H···H interactions. nih.gov In some cases, weak intramolecular hydrogen bonds, such as C-H···O, can also be present, leading to the formation of five-membered rings. scielo.org.za These varied non-covalent interactions collectively determine the three-dimensional architecture of the crystal. scielo.org.za

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its molecular structure and dynamics.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In piperazine derivatives, the protons of the piperazine ring typically appear as multiplets in the aliphatic region of the spectrum. For example, in 1-(4-chlorophenyl) piperazine, the chemical shifts of the CH₂ groups in the piperazine ring are observed at 3.16 and 2.92 ppm in DMSO-d₆. scispace.com The protons on the phenyl ring will show characteristic splitting patterns depending on their substitution.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The carbon atoms of the piperazine ring in 1-(4-chlorophenyl) piperazine appear in the aliphatic region of the spectrum. scispace.com The carbon atoms of the fluorophenyl group will show signals in the aromatic region, with the carbon directly attached to the fluorine atom exhibiting a characteristic coupling constant (JCF). rsc.org

¹⁹F NMR is particularly useful for fluorinated compounds. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. nih.gov The chemical shift of the fluorine atom in this compound provides information about its electronic environment. rsc.org For example, the ¹⁹F NMR spectrum of 1-fluoro-4-(phenylethynyl)benzene shows a signal at -111.0 ppm. rsc.org

Table 2: Representative NMR Data for Phenylpiperazine Analogs

| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹H | 1-(4-chlorophenyl) piperazine scispace.com | DMSO-d₆ | 3.16, 2.92 (piperazine CH₂) |

| ¹³C | 1-(4-chlorophenyl) piperazine scispace.com | DMSO-d₆ | Aliphatic signals for piperazine carbons |

| ¹⁹F | 1-fluoro-4-(phenylethynyl)benzene rsc.org | CDCl₃ | -111.0 |

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. libretexts.org NOE experiments, such as 1D NOESY and 2D NOESY, are powerful tools for determining the stereochemistry and conformation of molecules in solution, as the magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei. ucl.ac.ukcolumbia.edu An NOE is typically observed between protons that are less than 5 Å apart. libretexts.orgucl.ac.uk

For this compound, NOE experiments can be used to confirm the relative stereochemistry of the chiral center and to determine the preferred conformation of the piperazine ring and the orientation of its substituents in solution. By irradiating specific protons and observing which other protons show an enhancement, a map of through-space proximities can be constructed.

Piperazine and its derivatives are not static molecules; they undergo conformational changes in solution. Dynamic NMR (DNMR) spectroscopy is used to study these dynamic processes, such as ring inversion and rotation around single bonds. nih.gov

For many N-substituted piperazines, the appearance of the NMR spectrum is temperature-dependent. nih.govnih.gov At low temperatures, the rate of conformational exchange is slow on the NMR timescale, and separate signals may be observed for different conformers. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. nih.gov The temperature at which coalescence occurs (the coalescence temperature, Tc) can be used to calculate the activation energy barrier (ΔG‡) for the conformational process. nih.govnih.gov

In the case of some N-acyl piperazines, two distinct dynamic processes can be observed: restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine ring. nih.gov These processes may have different activation energy barriers and, therefore, different coalescence temperatures. nih.gov For selected mono-N-benzoylated piperazines, the activation energy barriers for these processes were calculated to be between 56 and 80 kJ mol⁻¹. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, HRMS allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₂H₁₇FN₂. In a typical HRMS experiment, the molecule is ionized, often by protonation, to form the pseudomolecular ion [M+H]⁺. The instrument then measures the m/z of this ion to four or more decimal places. This experimental mass is compared against the theoretical (calculated) exact mass. The difference between these two values, known as the mass error and expressed in parts per million (ppm), serves as a measure of accuracy. A very low mass error provides high confidence in the proposed elemental composition, distinguishing it from other potential formulas that might have the same nominal mass. mdpi.com

The theoretical monoisotopic mass for the protonated molecule, [C₁₂H₁₈FN₂]⁺, is calculated by summing the exact masses of the most abundant isotopes of each element. missouri.edu This precise measurement is critical for confirming the identity of the compound in complex matrices and for verifying the outcome of a chemical synthesis.

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₂H₁₇FN₂ | 208.1430 |

| Protonated Molecule [M+H]⁺ | [C₁₂H₁₈FN₂]⁺ | 209.1508 |

Infrared (IR) Spectroscopy for Characterization of Functional Groups and Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components.

Key Functional Group Absorptions:

N-H Stretching: The piperazine ring contains a secondary amine (N-H) group. Heteroaromatic compounds with N-H groups typically show a stretching absorption in the 3500–3220 cm⁻¹ region. For various piperazine derivatives, this band has been observed between 3500 and 3250 cm⁻¹. dergipark.org.tr The exact position is sensitive to the chemical environment and hydrogen bonding.

C-H Stretching: The spectrum will display two distinct types of C-H stretching vibrations. Aromatic C-H stretches from the fluorophenyl ring are expected just above 3000 cm⁻¹. In contrast, aliphatic C-H stretching vibrations from the ethyl group and the piperazine ring will appear below 3000 cm⁻¹, typically in the 2960–2830 cm⁻¹ range. dergipark.org.tr

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic ring give rise to characteristic stretching absorptions. These typically appear as a series of bands in the 1650–1400 cm⁻¹ region. dergipark.org.tr

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the piperazine ring are expected in the fingerprint region of the spectrum, with reported values for substituted piperazines appearing around 1170–1130 cm⁻¹. scielo.br

C-F Stretching: The carbon-fluorine bond produces a strong and characteristic absorption band. Due to the high electronegativity of fluorine, this peak is typically intense and found in the 1400–1000 cm⁻¹ range of the fingerprint region. wpmucdn.com

Hydrogen Bonding Analysis:

The presence of both a hydrogen bond donor (the N-H group) and a potential acceptor (the electronegative fluorine atom) allows for the possibility of a weak intramolecular hydrogen bond. The formation of such a bond typically weakens the N-H bond, which is observable in the IR spectrum. jchemrev.com This weakening would cause the N-H stretching frequency to shift to a lower wavenumber (a redshift) and the absorption band to become broader compared to a non-hydrogen-bonded secondary amine. researchgate.net The degree of this shift can provide insight into the relative strength of the intramolecular interaction. jchemrev.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the geometry, conformational stability, and energetics of molecules. A DFT study on (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine would involve mapping its potential energy surface to identify the most stable three-dimensional arrangements (conformers) of the molecule. This analysis would provide crucial information on the energy differences between various conformers and the barriers to their interconversion. However, no specific DFT studies detailing these aspects for this particular compound have been found.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab initio and semi-empirical methods are employed to calculate a molecule's electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. These properties are key to understanding a molecule's reactivity and intermolecular interactions. At present, there is no published research detailing the application of these methods to this compound.

Analysis of Non-Covalent Interactions and Their Role in Structure

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the three-dimensional structure and packing of molecules in condensed phases. Computational methods can be used to identify and quantify these interactions. An analysis of the non-covalent interactions within the structure of this compound would shed light on its solid-state properties, but such a specific analysis is not currently available in the literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment.

Conformational Space Exploration and Energy Landscapes

Exploring the conformational space of this compound would involve computational techniques to systematically or stochastically sample its possible shapes. The resulting data would be used to construct an energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates. This would reveal the most populated conformations and the pathways for conformational change. Regrettably, no studies on the conformational space and energy landscape of this compound have been identified.

Simulation of Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. Molecular dynamics simulations can explicitly model the interactions between a solute molecule and solvent molecules, providing a detailed picture of how the solvent affects conformational preferences. Such simulations for this compound would be crucial for understanding its behavior in solution. However, no research detailing these simulations has been found.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical investigations, predominantly utilizing Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of chemical reactions. This enables the characterization of reactants, products, intermediates, and, most importantly, transition states. The energy of a transition state dictates the activation energy and, consequently, the rate of a reaction. In the context of reactions involving chiral piperazine (B1678402) derivatives, computational modeling can forecast the most favorable reaction pathways and the geometries of the transition states.

When a chiral piperazine derivative functions as a catalyst, for instance in a Michael addition, DFT calculations can model the intricate interactions between the catalyst, nucleophile, and electrophile. researchgate.netresearchgate.net Such models can uncover the non-covalent interactions, including hydrogen bonds and steric repulsions, that stabilize specific transition states. By comparing the activation energies of various potential pathways, researchers can predict the chemoselectivity and regioselectivity of the reaction. researchgate.net

Elucidation of Catalytic Cycles and Stereoselectivity Origins

A significant application of computational chemistry in catalysis is the detailed elucidation of the entire catalytic cycle. For a reaction catalyzed by a chiral piperazine, this involves computationally modeling the initial binding of reactants to the catalyst, the formation of the critical transition state for the bond-forming step, and the subsequent release of the product with regeneration of the catalyst.

The origin of stereoselectivity in asymmetric catalysis is a central theme of these theoretical explorations. Chiral catalysts create a chiral environment that energetically differentiates the transition states leading to the formation of different stereoisomers. This energy difference between diastereomeric transition states is what determines the enantiomeric excess (ee) or diastereomeric ratio (dr) of the final product.

Computational analyses of chiral catalysts often aim to identify the specific interactions governing this energy differentiation. Key factors include:

Steric Hindrance: Bulky groups on the chiral catalyst can physically obstruct one face of a reactant, directing the approach of the second reactant to the less hindered face.

Hydrogen Bonding: The nitrogen atoms of the piperazine moiety, or other functional groups, can form hydrogen bonds with reactants, locking them into a specific orientation within the transition state.

π-π Stacking: Interactions between aromatic rings on the catalyst and reactants can contribute to the stabilization of a particular transition state geometry.

For instance, in a hypothetical asymmetric Michael addition catalyzed by a chiral piperazine, DFT calculations could model the two competing transition states that lead to the (R) and (S) products. Analysis of the geometries and energies of these transition states would allow for the identification of the precise steric and electronic interactions responsible for the preferential formation of one enantiomer.

The energy profile for a stereoselective reaction can be simplified as shown in the table below. The difference in the free energy of activation (ΔΔG‡) between the two pathways dictates the stereochemical outcome.

| Transition State | Relative Free Energy (kcal/mol) | Favored Product |

| TS-major (leading to major enantiomer) | ΔG‡ | Major Enantiomer |

| TS-minor (leading to minor enantiomer) | ΔG‡ + ΔΔG‡ | Minor Enantiomer |

| This is a representative data table illustrating the concept. |

By quantifying ΔΔG‡ through computational methods, a direct prediction of the enantiomeric ratio can be achieved and compared with experimental findings, thereby validating the proposed model for the origin of stereoselectivity. While the direct application of these computational methodologies to this compound is a subject for future research, the established approaches for other chiral piperazine systems provide a robust framework for such theoretical investigations.

Reaction Mechanisms and Kinetic Studies

Detailed Mechanistic Pathways of Key Transformations Involving the Compound

Published research does not provide detailed mechanistic pathways or catalytic cycles specifically involving (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine for the following transformations:

Kinetic Studies and Reaction Rate Determinations

No kinetic studies or reaction rate data have been published for transformations involving this compound in the contexts mentioned above. Information such as reaction order, rate constants, activation parameters, and Hammett plot analyses, which are crucial for understanding reaction mechanisms, is unavailable for this specific molecule. While kinetic resolutions of similar arylpiperazines have been explored, these studies focus on enantiomeric separation rather than the kinetics of the catalytic transformations requested. nih.govacs.orgacs.org

Elucidating the Role of Catalysis in Directing Reaction Selectivity

Given the lack of mechanistic and kinetic data, the specific role of this compound in directing reaction selectivity cannot be elucidated. A comprehensive understanding of how the chiral (R)-1-(4-fluorophenyl)ethyl moiety influences the stereochemical and regiochemical outcomes of reactions through specific non-covalent interactions, steric hindrance, or electronic effects in catalytic transition states requires dedicated experimental and computational studies that have not been reported.

Applications As a Chiral Scaffold and Building Block in Organic Synthesis

Utilization of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine in the Development of New Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The development of novel chiral auxiliaries and ligands is fundamental to advancing asymmetric catalysis. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which they are removed. Chiral ligands, conversely, bind to a metal center to form a chiral catalyst that can repeatedly generate a chiral product.

While specific examples detailing the conversion of this compound into a chiral auxiliary or ligand are not prominent in the literature, its structure is well-suited for such applications. The secondary amine within the piperazine (B1678402) ring provides a reactive handle for modification. For instance, acylation or alkylation of this nitrogen could attach the chiral piperazine unit to a prochiral substrate, allowing the existing stereocenter—the (R)-1-(4-fluorophenyl)ethyl group—to guide subsequent transformations diastereoselectively.

The synthesis of chiral ligands from piperazine-based structures is a known strategy. For example, other chiral piperazine derivatives have been used to synthesize tridentate Schiff base ligands that, when complexed with copper(II) ions, effectively catalyze enantioselective Henry reactions. researchgate.net Similarly, this compound could be functionalized, for example, by reacting its secondary amine with salicylaldehyde (B1680747) derivatives to form new chiral Schiff base ligands. The steric and electronic properties of the (R)-1-(4-fluorophenyl)ethyl group would be crucial in creating a chiral environment around the metal center, influencing the enantioselectivity of the catalyzed reaction.

Construction of Complex Chiral Architectures and Scaffolds

Chiral building blocks are essential for the total synthesis of natural products and the development of new pharmaceutical agents. rsc.org The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.govmdpi.com The use of a pre-defined stereocenter, as found in this compound, allows for the direct incorporation of chirality into a target molecule, simplifying synthetic routes and avoiding costly resolution steps.

The synthesis of complex molecules often involves the sequential addition of various functional groups and rings to a core structure. The achiral parent compound, 1-(4-fluorophenyl)piperazine (B120373), is frequently used as a starting point for creating diverse heterocyclic molecules with potential antimicrobial or other therapeutic activities. researchgate.net By starting with the enantiomerically pure (R)-isomer, chemists can build complex architectures where the stereochemistry of the final product is controlled from the outset.

For example, the secondary amine of this compound can undergo nucleophilic substitution reactions with various electrophiles. This allows for the attachment of the chiral piperazine unit to other complex fragments, a common strategy in drug discovery. acs.org The inherent chirality of the molecule would be transferred to the new, larger structure, making it a key component in the asymmetric synthesis of novel chemical entities.

Contribution to the Methodology Development for Stereocontrolled Carbon-Heteroatom Bond Formation

The stereocontrolled formation of carbon-heteroatom (C-N, C-O, C-S) bonds is a critical transformation in organic synthesis. Chiral amines can play a direct role in these reactions, acting as either a nucleophile or a directing group to ensure the formation of one stereoisomer over another.

The piperazine moiety in this compound contains two nitrogen atoms, which are key sites for forming new carbon-nitrogen bonds. The secondary amine can be used in diastereoselective alkylation or acylation reactions. In such a reaction, the pre-existing chiral center would influence the facial selectivity of the incoming electrophile, leading to the preferential formation of one diastereomer. This approach is a classic strategy for building stereocenters and is a cornerstone of asymmetric synthesis. Although specific studies employing this compound for this purpose are not detailed, the principle is well-established with other chiral amines. rsc.org

Furthermore, the chiral information embedded in the molecule could be used to direct reactions at other parts of a larger molecule. Once incorporated into a more complex structure, the this compound fragment could exert stereocontrol over intramolecular reactions, such as cyclizations, guiding the formation of new stereocenters and contributing to the development of novel synthetic methodologies.

常见问题

Q. What are the established synthetic routes for (R)-1-(1-(4-fluorophenyl)ethyl)piperazine, and how can enantiomeric purity be optimized?

Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, a modified procedure from 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine synthesis () can be adapted by using chiral catalysts or resolving agents to isolate the (R)-enantiomer. Enantiomeric purity is optimized via chiral HPLC or enzymatic resolution .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR Spectroscopy : Assign peaks for the fluorophenyl group (δ ~7.3 ppm for aromatic protons) and piperazine methylene protons (δ ~2.4–3.8 ppm) .

- HPLC with Chiral Columns : Validate enantiomeric excess (>99%) using mobile phases like hexane/isopropanol .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Q. How should researchers handle storage and stability challenges?

Store at -20°C in anhydrous conditions to prevent hydrolysis or oxidation. Monitor degradation via LC-MS, as piperazine derivatives can form N-oxides or fluorophenyl ketones under heat/light ( ) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, stereochemistry) impact biological activity?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the para position enhances receptor binding affinity ().

- Stereochemistry : The (R)-enantiomer may exhibit higher selectivity for serotonin receptors compared to (S)-forms, as seen in analogs like (R)-9 () .

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites .

Q. How can contradictory data in literature regarding receptor binding affinities be resolved?

Q. What computational strategies are effective for predicting metabolic pathways and toxicity?

Q. How can researchers design experiments to elucidate the mechanism of action in complex biological systems?

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield or purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。